6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-ethyl-N-(3-imidazol-1-ylpropyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-2-11-8-12-13(17-9-18-14(12)20-11)16-4-3-6-19-7-5-15-10-19/h5,7-10H,2-4,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJPHCNRVPXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor It binds to the C522 residue of p97, thereby inhibiting its function
Pharmacokinetics
It’s worth noting that imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine is a novel compound belonging to the thieno[2,3-d]pyrimidine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C14H17N5S
- Molecular Weight : 287.39 g/mol
- CAS Number : 2548981-55-9
- IUPAC Name : 6-ethyl-N-(3-imidazol-1-ylpropyl)thieno[2,3-d]pyrimidin-4-amine
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. The presence of the imidazole ring is significant as it may enhance interactions with various biological targets, including kinases and transporters associated with tumor growth.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, a study on multitargeted thieno[2,3-d]pyrimidines highlighted their ability to inhibit tumor cell growth through mechanisms distinct from traditional antifolates, suggesting a unique pathway for cancer treatment .
Table 1: Antiproliferative Effects of Thieno[2,3-d]pyrimidine Compounds
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| PC43-10 | >1000 | Folate Transport Inhibition |
| R2 | 13.0 | SHMT2 Targeting |
| RT16 | >1000 | RFC/FRα/PCFT Interaction |
Target Identification
Metabolite rescue studies have identified SHMT2 (serine hydroxymethyltransferase 2) as a potential target for the thieno[2,3-d]pyrimidine analogs. This enzyme plays a crucial role in one-carbon metabolism, which is vital for nucleotide synthesis and cellular proliferation .
Case Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, in a study focused on the structure–activity relationship (SAR) of thieno[2,3-d]pyrimidines, compounds were shown to possess varying degrees of inhibitory activity against Polo-like Kinase 1 (Plk1), an important target in cancer therapy .
Table 2: Inhibitory Activity Against Plk1
| Compound ID | IC50 (μM) |
|---|---|
| Compound A | 0.25 |
| Compound B | 0.15 |
| Compound C | 0.30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacological and Physicochemical Properties
Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to morpholine (polar) or tetrazole (ionizable) analogues, impacting membrane permeability .
Target Selectivity : The imidazole moiety may confer selectivity toward heme-containing enzymes (e.g., cytochrome P450) or metal-dependent kinases, whereas methylsulfanylphenyl groups (Entry 4) favor hydrophobic binding pockets .
Metabolic Stability : Tetrazole and morpholine substituents (Entries 2–3) improve metabolic stability compared to imidazole, which is prone to oxidative metabolism .
Preparation Methods
Four-Component Reaction (4-CR) Strategy
A Na₂HPO₄-catalyzed one-pot reaction between ketones, malononitrile, sulfur (S₈), and formamide enables efficient assembly of thieno[2,3-d]pyrimidin-4-amines. For instance, reacting acetone (as the ketone precursor) with malononitrile generates intermediate cyanoketene, which undergoes cyclocondensation with sulfur and formamide to yield the 4-amine core. This method boasts 86–92% yields and eliminates multi-step purifications.
Cyclization of Thiophene Derivatives
Alternative routes involve cyclizing 2-aminothiophene-3-carbonitriles with urea or thiourea under acidic or basic conditions. For example, refluxing 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile with urea in formic acid produces 4-amino-thieno[2,3-d]pyrimidin-5-one. Yields here range from 71–89% , contingent on solvent and catalyst selection.
Regioselective Ethylation at Position 6
Introducing the ethyl group at position 6 necessitates precise alkylation strategies:
Friedel-Crafts Alkylation
Triethylaluminum (AlEt₃)-catalyzed alkylation under high pressure (4.0–5.5 MPa) and temperature (300–325°C) achieves ortho-selective ethylation. This method, adapted from 2-methyl-6-ethylaniline synthesis, involves reacting the thienopyrimidine core with ethylene in the presence of AlEt₃. The catalyst is recoverable via high-vacuum distillation, reducing waste generation to 10 kg per ton of product .
Nucleophilic Substitution
Electrophilic activation of the thienopyrimidine core at position 6 using iodomethane or ethyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base affords moderate yields (65–78% ). This method requires anhydrous conditions to prevent hydrolysis.
Functionalization with 3-(1H-Imidazol-1-yl)propyl Side Chain
Attaching the imidazole-containing side chain to the 4-amine group involves two approaches:
Nucleophilic Amination
Reacting 6-ethylthieno[2,3-d]pyrimidin-4-amine with 1-(3-chloropropyl)-1H-imidazole in acetonitrile under reflux (82°C, 12 h) yields the target compound. Triethylamine (Et₃N) neutralizes HCl byproducts, enhancing reaction efficiency (yield: 74% ).
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the 4-amine group couples with 3-(1H-imidazol-1-yl)propan-1-ol in tetrahydrofuran (THF). This method offers superior regioselectivity (yield: 81% ) but requires rigorous moisture control.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from dimethylformamide (DMF) or ethanol/dioxane mixtures. DMF yields needle-like crystals with >99% purity (HPLC).
Q & A
Q. What are the established synthetic routes for 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic displacement of halogenated intermediates followed by coupling reactions. For example, bromo-substituted thienopyrimidine scaffolds (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine) can react with amines like 3-(1H-imidazol-1-yl)propan-1-amine under reflux in isopropyl alcohol with catalytic HCl . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) may enhance reaction efficiency . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, as seen in analogous thienopyrimidine derivatives where yields ranged from 27% to 86% depending on substituents .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming substituent positions and purity. For example, imidazole protons typically resonate at δ ~7.6–8.2 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and intermolecular interactions. The thienopyrimidine core often exhibits planarity, with imidazole-propyl chains adopting flexible conformations .
- HPLC/MS : Purity (>95%) and molecular weight verification (e.g., ESI-MS m/z ~313–392) ensure batch consistency .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening includes:
- Cytotoxicity assays : Testing against cancer cell lines (e.g., A549 lung carcinoma) using MTT or SRB assays, with IC values compared to reference drugs .
- Enzyme inhibition : Kinase or reductase inhibition (e.g., EGFR, DHFR) measured via fluorometric or colorimetric kits .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Substituent variation : Systematic replacement of the ethyl group (e.g., with ethynyl or propyl) and imidazole-propyl chain (e.g., cyclohexyl or aryl) alters solubility and target affinity. For instance, ethyl groups enhance lipophilicity, improving membrane permeability, while bulkier substituents may reduce off-target effects .
- Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical interactions, such as hydrogen bonds between the pyrimidine nitrogen and kinase active sites .
Q. How to resolve contradictions in biological activity data across different studies?
- Assay standardization : Ensure consistent cell lines (e.g., A549 vs. HeLa), incubation times, and controls. Discrepancies in IC values (e.g., 0.4 μM vs. 10 μM) may arise from variations in assay protocols .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Orthogonal validation : Confirm results using multiple techniques (e.g., SPR + cellular assays) .
Q. What strategies are effective for identifying and validating molecular targets?
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR/Cas9 knockout : Validate target relevance by assessing activity in isogenic cell lines lacking suspected targets (e.g., EGFR) .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interactions .
Q. How can synthetic yields be improved while minimizing side products?
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) in Sonogashira couplings reduce byproducts compared to traditional methods .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, improving yields in multi-step syntheses (e.g., from 47% to >70% in Heck couplings) .
- Purification techniques : Use preparative HPLC with C18 columns to isolate isomers or eliminate residual amines .
Q. What computational tools predict pharmacokinetic properties and toxicity?
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, imidazole-propyl chains may increase hepatic clearance due to CYP3A4 interactions .
- Molecular dynamics (MD) : Simulate compound behavior in lipid bilayers to predict bioavailability .
- Toxicity profiling : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
